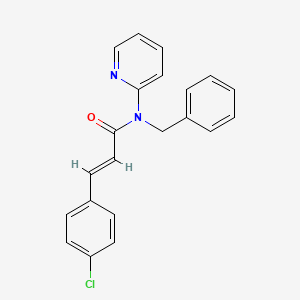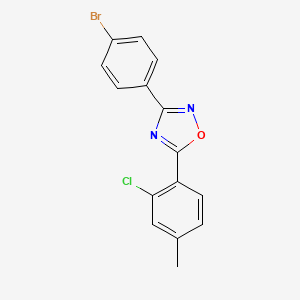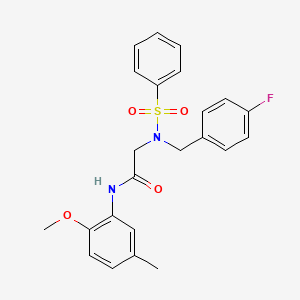
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide, also known as DMFPAA, is a chemical compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is believed to exert its pharmacological effects by modulating the activity of certain receptors and ion channels in the brain. Specifically, it has been shown to bind to the NMDA receptor and inhibit its activity, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This mechanism of action may underlie its potential therapeutic effects in treating neurodegenerative disorders and enhancing cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine, which are involved in cognitive function and motor control. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in treating neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Additionally, its potential therapeutic applications in various fields of science make it a valuable tool for researchers. However, one limitation of this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide. One area of interest is its potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies may be conducted to investigate its effects on other ion channels and receptors in the brain, as well as its potential to modulate other neurotransmitters. Finally, research may be conducted to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics in vivo.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized by the reaction of 2-furylacrylic acid with N-(2,5-dimethoxyphenyl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white crystalline solid with a melting point of 147-149°C.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied for its potential to act as a novel anti-cancer agent. In pharmacology, it has been investigated for its ability to modulate the activity of certain ion channels in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. In neuroscience, it has been explored for its potential to enhance cognitive function and treat neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-10-11-20(25-2)19(14-16)22-21(23)18(13-17-9-6-12-26-17)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,22,23)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJNQSQFSMLBR-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)




![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)


![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)